molecular formula C10H10F3NO B1394102 7-(Trifluoromethyl)chroman-4-amine CAS No. 704208-25-3

7-(Trifluoromethyl)chroman-4-amine

Cat. No. B1394102
M. Wt: 217.19 g/mol
InChI Key: MMCIPVIZAJIRKM-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)chroman-4-amine is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 7-(trifluoromethyl)chroman-4-amine hydrochloride . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes 7-(Trifluoromethyl)chroman-4-amine, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular formula of 7-(Trifluoromethyl)chroman-4-amine is C10H10F3NO . The average mass is 217.188 Da and the monoisotopic mass is 217.071442 Da .


Physical And Chemical Properties Analysis

7-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Applications : 7-(Trifluoromethyl)chroman-4-amine, and related compounds like 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, are utilized in various synthetic reactions. For example, they react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These reactions can proceed with amine incorporation, leading to the formation of compounds like 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

  • Catalysis in Chemical Reactions : Compounds similar to 7-(Trifluoromethyl)chroman-4-amine, like 2,4-Bis(trifluoromethyl)phenylboronic acid, are effective as catalysts in chemical reactions such as the dehydrative amidation between carboxylic acids and amines. These catalysts are crucial in processes like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Material Science and Energetic Materials

  • Development of Energetic Materials : Trifluoromethyl-containing compounds like 7-(trifluoromethyl)chroman-4-amine are being explored for their potential in creating heat-resistant energetic materials. Studies on similar molecules, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), have shown high density, excellent thermal stability, and moderate energetic performance, making them suitable for applications in high-temperature environments (Yan et al., 2021).

Pharmaceutical and Agrochemical Research

  • Pharmaceutical and Agrochemical Significance : The trifluoromethyl group, a key feature in 7-(Trifluoromethyl)chroman-4-amine, significantly impacts the properties of organic molecules, increasing their utility in pharmaceutical and agrochemical sectors. This group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and can increase protein bind affinity. Therefore, trifluoromethylated compounds are extensively studied for their potential in these fields (Chu & Qing, 2014).

Coordination Chemistry

  • Coordination Compounds : In coordination chemistry, molecules like 7-(Trifluoromethyl)chroman-4-amine are used to form complexes with metals. For instance, compounds like 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione have been utilized to create complexes with divalent ions like cobalt and nickel, highlighting the potential of trifluoromethylated amines in this field (Menzies & Squattrito, 2001).

Two-Photon Absorption and Fluorophores

  • Optical Properties : Compounds with the trifluoromethyl group exhibit interesting optical properties, such as two-photon absorption. Research on related molecules has demonstrated their potential as two-photon absorbing chromophores, which can be applied in fields like optical data storage, photodynamic therapy, and 3D microfabrication (Kannan et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The synthesis of 4-chromanone-derived compounds, including 7-(Trifluoromethyl)chroman-4-amine, is a significant area of research . The focus is on improving the methodologies of 4-chromanone-derived compounds .

properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIPVIZAJIRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676388
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)chroman-4-amine

CAS RN

704208-25-3
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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